molecular formula C12H12N2OS B2704207 N-(2-Ethyl-1,3-benzothiazol-6-yl)prop-2-enamide CAS No. 2361656-65-5

N-(2-Ethyl-1,3-benzothiazol-6-yl)prop-2-enamide

Cat. No. B2704207
CAS RN: 2361656-65-5
M. Wt: 232.3
InChI Key: DFPJYHHRXRDEHU-UHFFFAOYSA-N
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Description

N-(2-Ethyl-1,3-benzothiazol-6-yl)prop-2-enamide is a chemical compound with a complex structure. It belongs to the class of benzothiazole derivatives, which are privileged scaffolds in synthetic and medicinal chemistry. Benzothiazoles exhibit a wide range of pharmacological properties and structural diversity, making them valuable for drug discovery and development .


Synthesis Analysis

The synthetic strategies for 2-arylbenzothiazoles, including our compound, have been actively explored. Researchers have developed various approaches for their synthesis. These methods involve the introduction of substituents at the 2nd position of the benzothiazole ring. The synthesis of our compound likely follows similar principles, combining the 2-ethyl-1,3-benzothiazole moiety with a prop-2-enamide group. Detailed synthetic pathways and reaction conditions would need to be investigated from relevant literature .


Molecular Structure Analysis

The arrangement of atoms, bond angles, and stereochemistry play a crucial role in its biological activity. Further computational studies or X-ray crystallography could provide deeper insights into its 3D structure .


Chemical Reactions Analysis

The specific reactions would depend on the functional groups present and the reaction conditions .

properties

IUPAC Name

N-(2-ethyl-1,3-benzothiazol-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-3-11(15)13-8-5-6-9-10(7-8)16-12(4-2)14-9/h3,5-7H,1,4H2,2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPJYHHRXRDEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Ethyl-1,3-benzothiazol-6-yl)prop-2-enamide

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